molecular formula C21H22FN3O2S B15166036 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide

2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B15166036
M. Wt: 399.5 g/mol
InChI Key: FABYSYSWPGXANL-UHFFFAOYSA-N
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Description

2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound that features a quinazoline core substituted with an ethyl group, a fluorophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Electrophiles such as halogens or nitro groups

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted fluorophenyl derivatives

Mechanism of Action

The mechanism of action of 2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in its interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C21H22FN3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[8-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C21H22FN3O2S/c1-3-14-5-4-6-17-19(14)24-20(15-7-9-16(22)10-8-15)25-21(17)28-13-18(26)23-11-12-27-2/h4-10H,3,11-13H2,1-2H3,(H,23,26)

InChI Key

FABYSYSWPGXANL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCCOC

Origin of Product

United States

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